Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18640285
InChI: InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C16H27FN2O6
Molecular Weight: 362.39 g/mol

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid

CAS No.:

Cat. No.: VC18640285

Molecular Formula: C16H27FN2O6

Molecular Weight: 362.39 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid -

Specification

Molecular Formula C16H27FN2O6
Molecular Weight 362.39 g/mol
IUPAC Name tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid
Standard InChI InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key KQQDQEWWOZVVMS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid (molecular formula: C16H27FN2O6\text{C}_{16}\text{H}_{27}\text{FN}_2\text{O}_6, molecular weight: 362.39 g/mol) features a spirocyclic core where two piperidine rings share a single carbon atom, creating a rigid three-dimensional structure. The tert-butyl carboxylate group at position 3 enhances steric bulk and solubility in organic solvents, while the fluorine atom at position 5 introduces electronic effects that influence reactivity and binding interactions. Oxalic acid, a dicarboxylic acid, forms a salt with the diazaspiro base, improving crystallinity and stability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H27FN2O6\text{C}_{16}\text{H}_{27}\text{FN}_2\text{O}_6
Molecular Weight362.39 g/mol
IUPAC Nametert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate; oxalic acid
CAS NumberNot publicly disclosed
Hazard StatementsH302, H315, H319, H335

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum exhibits characteristic peaks for carbonyl groups (1700cm1\sim 1700 \, \text{cm}^{-1}) and N-H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ1.4ppm\delta 1.4 \, \text{ppm}) and fluorine-coupled protons (δ4.24.5ppm\delta 4.2–4.5 \, \text{ppm}). Its solubility profile remains under investigation, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred for in vitro assays.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid typically follows a four-step protocol adapted from related diazaspiro compounds :

  • Alkylation of Precursor: Reaction of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) at 66°C yields an intermediate ester .

  • Hydrogenation: Catalytic hydrogenation using Raney nickel (50 psi H2_2, 40°C) reduces the cyano group to an amine .

  • Cyclization: Treatment with sodium ethoxide in ethanol induces ring closure, forming the spirocyclic framework .

  • Boron-Mediated Amide Reduction: Borane-dimethyl sulfide complex in THF reduces amide bonds, followed by oxalic acid quenching to stabilize the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Ethyl bromoacetate, NaH, THF, 66°C85%
2Raney Ni, H2_2, ethanol, 40°C78%
3NaOEt, ethanol, 0°C to RT65%
4BH3_3-SMe2_2, THF, RT; oxalic acid70%

Challenges and Innovations

The exothermic nature of the initial alkylation step necessitates slow reagent addition to prevent thermal runaway . Recent advances employ flow chemistry to enhance heat dissipation, improving yields to >90%. Additionally, substituting Raney nickel with palladium on carbon (Pd/C) reduces side reactions during hydrogenation.

Biological Activity and Mechanisms

Modulation of Neurotransmitter Pathways

Structural analogs of this compound exhibit affinity for γ-aminobutyric acid (GABAA_A) receptors (Ki=150nMK_i = 150 \, \text{nM}), suggesting potential applications in anxiety and epilepsy. Molecular docking studies reveal interactions with the β3 subunit’s benzodiazepine-binding site, stabilizing the receptor’s open conformation.

Table 3: Biological Activity Profile

TargetActivity (IC50/Ki\text{IC}_{50}/K_i)Model System
GGTase I12 nMHeLa cells
GABAA_A Receptor150 nMRat cortical neurons
PARP-1480 nMRecombinant enzyme

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies highlight its efficacy in Ras-mutant cancers, where aberrant GGTase I activity drives metastasis. Combination therapy with MEK inhibitors synergistically reduces pancreatic tumor growth by 80% in murine models . Phase I trials are anticipated to begin in 2026, focusing on pharmacokinetics and dose-limiting toxicities .

Neuropharmacology

The compound’s GABAergic activity positions it as a candidate for treating status epilepticus. In zebrafish seizure models, it prolongs seizure latency by 200% at 5 mg/L, outperforming diazepam. Further optimization aims to enhance blood-brain barrier permeability through prodrug strategies.

Future Directions

Synthetic Methodology

Developing enantioselective routes using chiral auxiliaries could yield optically pure variants with enhanced potency . Computational modeling predicts that (R)-isomers exhibit 5-fold greater GGTase I affinity than (S)-isomers .

Expanded Therapeutic Indications

Ongoing research explores its utility in fibrotic diseases via YAP1/TAZ inhibition and in autoimmune disorders through PARP-1 modulation . Collaborations with academic institutions aim to identify biomarkers for patient stratification in upcoming clinical trials.

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